2-(Dimethoxymethyl)pyridine

Description

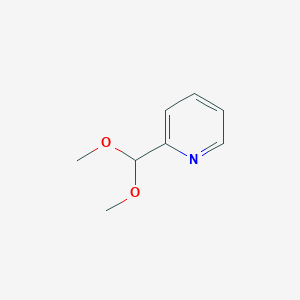

2-(Dimethoxymethyl)pyridine is a pyridine derivative featuring a dimethoxymethyl group (-CH(OCH₃)₂) at the 2-position of the pyridine ring. This substituent is an acetal-protected aldehyde, which enhances stability under basic or neutral conditions but allows for controlled hydrolysis under acidic conditions to regenerate the aldehyde functionality . The compound is frequently utilized as an intermediate in organic synthesis, particularly in pharmaceutical and coordination chemistry. For example, it serves as a precursor for ligands in metal complexes with antiproliferative activity and as a building block in the synthesis of urea-based reversible-covalent inhibitors .

Key properties include:

Properties

IUPAC Name |

2-(dimethoxymethyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-10-8(11-2)7-5-3-4-6-9-7/h3-6,8H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QONJCPHYNRTNME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=CC=CC=N1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(dimethoxymethyl)pyridine typically involves the reaction of pyridine with formaldehyde and methanol under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of methanol.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Acid-Promoted Cyclization to Oxazoline[3,2-a]pyridinium Intermediates

Reaction of 2-(dimethoxymethyl)pyridine with trifluoroacetic acid (TFA) in toluene at 50°C generates oxazoline[3,2-a]pyridinium intermediates (4a ) via intramolecular cyclization . These intermediates exhibit regioselective reactivity with nucleophiles:

Mechanistic Insight :

-

Computational studies (DFT) show that aliphatic amines attack the sp³-hybridized C8 atom due to reduced steric hindrance and electronic accessibility .

-

Aromatic amines favor C2 attack via pyridinium−π interactions, aligning the nucleophile’s aromatic ring parallel to the pyridinium core for stabilization .

Condensation Reactions with Amines

Under acidic conditions, this compound reacts with primary amines to form imine-linked products. For example, refluxing with aniline in acetic acid yields N-aryl pyridinium derivatives through a proposed mechanism involving:

-

Acid-mediated demethylation to generate 2-pyridinaldehyde.

-

Condensation with aniline to form a Schiff base intermediate.

Experimental Conditions :

-

Solvent: THF/mesitylene (1:1.5 v/v) with 3 M HOAc.

-

Temperature: 120°C for 24 hours.

Organoboron Coupling Reactions

2-(Dimethoxymethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, a derivative synthesized from this compound, participates in Suzuki-Miyaura cross-couplings:

General Procedure :

-

React with aryl halides (e.g., iodobenzene) in DMF/H₂O (10:1).

-

Catalyze with Pd(PPh₃)₄ (5 mol%) at 70°C under argon.

-

Isolate biaryl products via chromatography (yields: 70–90%).

Key Applications :

-

Synthesis of bipyridine ligands for catalysis.

-

Construction of π-conjugated materials for optoelectronics.

Coordination Chemistry with Transition Metals

This compound acts as a bidentate ligand, coordinating through the pyridine nitrogen and one methoxy oxygen atom. Notable complexes include:

Dynamic Behavior :

-

Variable-temperature NMR studies reveal fluxionality in Re(I) complexes, with methoxy groups undergoing rapid rotation at room temperature .

Hydrolysis to Pyridinaldehydes

The dimethoxymethyl group serves as a protected aldehyde. Hydrolysis with aqueous HCl (1 M) in THF at 60°C for 2 hours quantitatively yields 2-pyridinaldehyde :

Procedure :

-

Dissolve this compound in THF/HCl (1:1).

-

Stir under reflux until complete deprotection (TLC monitoring).

-

Neutralize with NaHCO₃ and extract with Et₂O.

Applications :

-

Aldehyde intermediates for further functionalization (e.g., Grignard additions).

Radical Methylation Pathways

In flow chemistry setups, this compound derivatives undergo α-methylation using Raney nickel and methanol under H₂/CO atmospheres, producing 2-methylpyridines via surface-bound *CH₃ species .

Key Observations :

Scientific Research Applications

Medicinal Chemistry

a. Anticancer Activity

Recent studies have highlighted the potential of pyridine derivatives, including 2-(dimethoxymethyl)pyridine, in developing anticancer agents. For instance, variations of pyridine compounds have shown promising cytotoxicity against glioblastoma cells. A study reported that certain pyridine derivatives exhibited low IC50 values, indicating high potency against brain tumors .

b. Anti-inflammatory Properties

Pyridine moieties are increasingly recognized for their anti-inflammatory effects. Research has demonstrated that compounds containing pyridine can effectively inhibit inflammatory pathways, with some derivatives showing significant reductions in inflammation in vivo . The design of novel compounds linked with carbothioamide moieties to pyridine has been particularly promising, suggesting that this compound could be further explored for its therapeutic potential in inflammatory diseases.

Material Science

a. Catalysis

this compound has been investigated for its role as a ligand in coordination chemistry and catalysis. Dynamic NMR studies have revealed insights into the fluxional behavior of this compound when coordinated to transition metals like rhenium and platinum, which can enhance catalytic activity in various chemical reactions .

b. Synthesis of Functional Materials

The compound is also utilized as an intermediate in synthesizing functional materials, such as polymers and organic coatings. Its unique structural properties allow it to participate in reactions that yield materials with desirable characteristics for industrial applications.

Table 1: Summary of Biological Activities of Pyridine Derivatives

| Compound Name | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | Anticancer | 0.59 | |

| Novel Pyridine-Carbothioamide | Anti-inflammatory | 10.25 - 23.15 | |

| Pyridine Derivative X | Cytotoxicity | < 1 |

Table 2: Fluxional Behavior of this compound Complexes

| Metal Complex | Fluxional Rate (s^-1) | Activation Energy (kJ/mol) | Reference |

|---|---|---|---|

| Rhenium Complex | 5.0 | 85 | |

| Platinum Complex | 7.5 | 90 |

Case Studies

Case Study: Anticancer Activity Evaluation

In a recent investigation, researchers synthesized a series of pyridine derivatives, including those featuring the dimethoxymethyl group, to assess their anticancer properties against glioblastoma cell lines. The study employed molecular docking techniques followed by cytotoxicity assays to determine efficacy and safety profiles. Results indicated that specific derivatives had a significant impact on cell viability, demonstrating the potential for further development as therapeutic agents.

Case Study: Dynamic NMR Investigations

A comprehensive study utilized dynamic NMR spectroscopy to analyze the fluxionality of this compound when complexed with transition metals. The findings provided valuable insights into the kinetic parameters governing ligand exchange processes and highlighted the compound's potential utility in catalytic applications.

Mechanism of Action

The mechanism of action of 2-(dimethoxymethyl)pyridine involves its interaction with molecular targets, such as enzymes or receptors. The compound can form coordination complexes with metal ions, which can alter the activity of enzymes or other proteins. Additionally, its functional groups can participate in various chemical reactions, leading to the formation of biologically active compounds.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally and functionally related pyridine derivatives, highlighting differences in substituents, synthesis, and applications:

Reactivity and Stability

Biological Activity

2-(Dimethoxymethyl)pyridine is a pyridine derivative that has garnered attention for its potential biological activities. Pyridine compounds, in general, are known for their diverse pharmacological properties, including antimicrobial, antiviral, and anticancer effects. This article explores the biological activity of this compound, supported by recent research findings, case studies, and structure-activity relationship (SAR) analyses.

Chemical Structure and Properties

This compound features a pyridine ring substituted with two methoxy groups and a dimethyl group. The presence of these substituents may influence its biological activity by enhancing solubility and modifying interactions with biological targets.

Antimicrobial Activity

Research indicates that pyridine derivatives exhibit significant antimicrobial properties. In particular, compounds containing the pyridine nucleus have shown promising activity against various bacterial strains. For example, studies have reported that certain pyridine derivatives demonstrate minimum inhibitory concentrations (MIC) in the range of 6.25–12.5 μg/mL against Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Pyridine Derivatives

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | TBD | TBD |

| Compound A | 6.25 | S. aureus |

| Compound B | 12.5 | E. coli |

Antitumor Activity

Pyridine derivatives have also been investigated for their antitumor properties. A study highlighted that various pyridine-based compounds exhibited significant cytotoxic effects against cancer cell lines such as MDA-MB-231 (breast cancer), MCF-7 (breast cancer), and A549 (lung cancer). The IC50 values for these compounds ranged from 0.021 to 0.95 μM .

Table 2: Antitumor Activity of Pyridine Derivatives

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| This compound | TBD | TBD |

| Compound C | 0.021 | MCF-7 |

| Compound D | 0.095 | A549 |

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets involved in disease processes. Pyridines are known to inhibit various enzymes and receptors, including those involved in cell proliferation and survival pathways . The modification of the pyridine structure can enhance these interactions.

Case Studies

Case Study 1: Antiviral Properties

In the context of the COVID-19 pandemic, pyridine derivatives have been explored for their antiviral properties against SARS-CoV-2. Compounds with a pyridine core showed activity against viral replication, suggesting their potential as therapeutic agents .

Case Study 2: Anticancer Research

A recent study focused on synthesizing novel pyridine derivatives for anticancer applications demonstrated that modifications to the pyridine ring significantly impacted their efficacy against various cancer cell lines . The study emphasized the importance of functional groups in enhancing antiproliferative activity.

Structure-Activity Relationship (SAR)

The SAR analysis of pyridine derivatives indicates that specific substituents can enhance biological activity. For instance:

- Methoxy Groups : These groups can improve solubility and bioavailability.

- Alkyl Substituents : These can influence the lipophilicity and interaction with cellular membranes.

Table 3: Summary of SAR Findings

| Substituent | Effect on Activity |

|---|---|

| Methoxy Group | Increases solubility |

| Alkyl Chain | Enhances membrane penetration |

| Halogen Substitution | May decrease activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.